Hydrogen-Bond Donor Count: Methanesulfonyl Derivative (Donors = 0) vs. Des-Methanesulfonyl Analog (Donors = 1)
The target compound 1-methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane carries zero hydrogen-bond donors (HBD = 0), in contrast to its direct des-methanesulfonyl comparator 1-(3-methylpyridin-2-yl)-1,4-diazepane, which possesses one secondary amine donor (HBD = 1) [1]. This is a structurally definitive difference arising from the methanesulfonyl substitution at N1. The elimination of the H-bond donor is a critical factor in medicinal chemistry, as HBD count is a key determinant in predictive rules for passive membrane permeability and oral bioavailability [2].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 H-bond donors |
| Comparator Or Baseline | 1-(3-Methylpyridin-2-yl)-1,4-diazepane (CAS 880362-05-0): 1 H-bond donor |
| Quantified Difference | ΔHBD = -1 (complete elimination of amine donor) |
| Conditions | Computed molecular descriptors; target compound from Leyan vendor data , comparator from PubChem CID 16740663 [1] |
Why This Matters
For procurement decisions in drug discovery programs, reducing HBD count from 1 to 0 can improve predicted membrane permeability and CNS penetration potential, making the methanesulfonyl compound a distinct chemical starting point relative to the des-sulfonyl analog.
- [1] PubChem. 1-(3-Methylpyridin-2-yl)-1,4-diazepane (CID 16740663). Computed Descriptors: H-bond donor count 1, H-bond acceptor count 3, XLogP3-AA 1.4, TPSA 27.8 Ų (estimated from Cactvs). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/880362-05-0 (accessed 2026-05-03). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. DOI: 10.1016/S0169-409X(00)00129-0. (Rule-of-five framework establishing HBD count as a critical permeability determinant.) View Source
